![molecular formula C9H8Cl2N4 B1466316 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1248967-92-1](/img/structure/B1466316.png)
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (DCPT) is a heterocyclic compound that has been studied extensively in the last few decades. It is a member of the triazole family, a group of compounds that are known for their wide range of biological activities. DCPT has been used in a variety of research applications, including drug design, biochemistry, and pharmacology. DCPT has been found to have antiviral, antifungal, and anti-inflammatory properties, as well as being a potential inhibitor of some cancer cell lines.
Scientific Research Applications
Synthesis and Structural Characterization
- Preparation and Characterization : The compound has been synthesized through condensation, chlorination, and esterification reactions, with its structure confirmed by diffraction methods such as IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).
Biological Activities
- Antifungal Activity : A series of N-substituted derivatives of the compound showed promising antifungal activity against plant pathogenic fungi, highlighting the potential of these compounds in agricultural applications (A. Arnoldi et al., 2007).
- Antibacterial and Antifungal Properties : Novel derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential in combating microbial resistance (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).
Chemical Properties and Reactions
- Photolysis Study : Research on the photolysis of related compounds, like diclobutrazol, in methanol, has revealed significant differences in breakdown products and degradation rates under different conditions, which is important for understanding the environmental fate of these chemicals (T. Clark, C. S. James, D. Watkins, 1985).
Synthesis of Novel Compounds
- Cytotoxic and Antibacterial Activities : Derivatives with a 1,2,3-triazole ring showed cytotoxicity against cancer cell lines and excellent antibacterial activity against certain bacterial strains, indicating potential applications in cancer therapy and infection control (P. Salehi et al., 2016).
Enzyme Inhibition
- Lipase and α-Glucosidase Inhibition : Certain synthesized derivatives exhibited significant inhibitory activities against lipase and α-glucosidase, suggesting their potential use in treating conditions like obesity and diabetes (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Multidentate Ligands and Complexes
- Construction of Copper(II) and Iron(III) Complexes : The compound's derivatives have been used to prepare multidentate ligands for constructing dinuclear metal complexes, important in catalysis and material science (Xiuli You, Zhenhong Wei, 2014).
properties
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECCJPIXVWZYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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